(Iodomethyl)trimethylsilane

Catalog No.
S1896597
CAS No.
4206-67-1
M.F
C4H11ISi
M. Wt
214.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Iodomethyl)trimethylsilane

CAS Number

4206-67-1

Product Name

(Iodomethyl)trimethylsilane

IUPAC Name

iodomethyl(trimethyl)silane

Molecular Formula

C4H11ISi

Molecular Weight

214.12 g/mol

InChI

InChI=1S/C4H11ISi/c1-6(2,3)4-5/h4H2,1-3H3

InChI Key

VZNYXGQMDSRJAL-UHFFFAOYSA-N

SMILES

C[Si](C)(C)CI

Canonical SMILES

C[Si](C)(C)CI

The exact mass of the compound (Iodomethyl)trimethylsilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(Iodomethyl)trimethylsilane is a highly reactive, procurement-critical organosilicon reagent used primarily as an electrophilic alkylating agent and a precursor for specialized organometallic species. Characterized by a density of approximately 1.44 g/mL and a boiling point of 139–141 °C, its core value proposition lies in the exceptional leaving-group ability and polarizability of the iodine atom compared to lighter halogens . This low carbon-halogen bond dissociation energy enables rapid nucleophilic substitutions (SN2), efficient oxidative additions with transition metals, and direct metalation under mild conditions, making it an indispensable building block for synthesizing allyl silanes, functionalized benzylsilanes, and complex ylides .

Buyers scaling up organosilicon syntheses are frequently tempted to substitute (iodomethyl)trimethylsilane with the significantly cheaper and more stable (chloromethyl)trimethylsilane. However, this generic substitution routinely fails in practice because the carbon-chlorine bond is substantially stronger and less reactive[1]. In transition-metal-catalyzed cross-couplings, the chloride variant often fails to undergo oxidative addition, resulting in zero product yield under conditions where the iodide achieves near-quantitative conversion [2]. Furthermore, in direct metalation workflows, the chloride requires highly activated, pyrophoric Rieke metals or harsh thermal conditions to form Grignard reagents, whereas the iodide reacts directly with standard magnesium or calcium at room temperature, ensuring process safety and reproducibility [3].

Rhodium-Catalyzed Cross-Coupling Efficiency

In the synthesis of functionalized benzylsilanes via Rh-catalyzed cross-coupling with arylzinc compounds, the choice of the halomethylsilane precursor is the strict determining factor for reaction success. Using (iodomethyl)trimethylsilane with a Rh-dppf catalyst at 40 °C yields the target benzylsilane with high efficiency [1]. When the cheaper (chloromethyl)trimethylsilane was tested under identical catalytic conditions, the reaction failed completely [1].

Evidence DimensionCross-coupling product yield
Target Compound Data87% yield of ethyl 4-[(trimethylsilyl)methyl]benzoate
Comparator Or Baseline0% yield using (chloromethyl)trimethylsilane
Quantified Difference87 percentage point increase in yield; absolute binary success vs. failure
ConditionsArylzinc iodide, Rh-dppf catalyst (5-10 mol %), TMU solvent, 40 °C, 6-12 hours

Procurement of the iodide is strictly mandatory for this catalytic route, as the chloride's failure to undergo oxidative addition makes it a false economy.

Direct Formation of Heavy Alkaline Earth Grignard Reagents

The synthesis of heavy alkaline earth organometallics, such as organocalcium compounds, is notoriously difficult due to the inertness of the metal and the instability of the products. (Iodomethyl)trimethylsilane allows for the direct synthesis of trimethylsilylmethylcalcium iodide via direct insertion of calcium powder in ethereal solvents [1]. In contrast, alkyl chlorides generally require highly specialized, hazardous activation methods (like Rieke calcium) to achieve any meaningful insertion[1].

Evidence DimensionDirect metal insertion capability
Target Compound DataQuantitative direct formation of [(thf)4Ca(I)(CH2SiMe3)]
Comparator Or BaselineAlkyl chlorides require highly activated Rieke metals for insertion
Quantified DifferenceEnables direct synthesis with standard metal powder vs. requiring pyrophoric activated metals
ConditionsCalcium powder, THF/diethyl ether solvent, room temperature to 10 °C

Eliminates the need to handle highly reactive, pyrophoric activated metals during the scale-up of specialized organometallic nucleophiles.

Photochemical Heck-Type Alkylation of Alkenes

In visible-light-induced, palladium-catalyzed Heck-type alkylations, generating the requisite alkyl radical efficiently is critical. (Iodomethyl)trimethylsilane undergoes rapid photoinduced cleavage to form the Pd(I)-alkyl radical, coupling with unactivated alkenes like styrene to produce allylic silanes in excellent yields with high stereoselectivity [1]. While recent advances have allowed some activated alkyl chlorides to react, they typically require modified conditions or strong reductants, whereas the iodide reacts smoothly at room temperature without exogenous photosensitizers[1].

Evidence DimensionPhotochemical alkylation yield and stereoselectivity
Target Compound Data85% yield of (E)-cinnamyltrimethylsilane (49:1 E:Z ratio)
Comparator Or BaselineAlkyl chlorides generally exhibit significantly lower reactivity or require harsher reductants
Quantified DifferenceHigh-yielding, highly stereoselective radical generation under mild conditions
ConditionsStyrene, Pd(OAc)2, Xantphos, Cs2CO3, room temperature, blue LED irradiation

Ensures reliable, high-yielding radical generation for complex C-C bond formations without the need for expensive exogenous photocatalysts.

Mild N-Alkylation of Primary Amides

The preparation of N-(trimethylsilylmethyl)amides, which are critical precursors for nonstabilized azomethine ylides, requires the N-alkylation of primary amides. Using (iodomethyl)trimethylsilane with sodium hydride allows this transformation to proceed efficiently at moderate temperatures [1]. The superior leaving group ability of the iodide overcomes the poor nucleophilicity of the amide anion, a step where lighter halomethylsilanes typically stall or require forcing thermal conditions that lead to degradation [1].

Evidence DimensionSecondary amide synthesis yield
Target Compound Data66-68% yield of N-(trimethylsilylmethyl)amides
Comparator Or BaselineLighter halides stall or require >100 °C, risking substrate degradation
Quantified DifferenceAchieves synthetically useful yields at a moderate 60 °C
ConditionsPrimary amide, NaH (2.0 equiv), DMF, 60 °C, 24 hours

Allows chemists to successfully alkylate sensitive or sterically hindered amides without thermal decomposition, streamlining the synthesis of ylide precursors.

Synthesis of Functionalized Benzylsilanes via Cross-Coupling

Directly downstream of its superior oxidative addition profile, this compound is the mandatory electrophile for Rh-catalyzed cross-coupling with arylzinc reagents. It is the optimal choice for manufacturing complex, functionalized benzylsilanes where the chloride analog completely fails to react [1].

Precursor for Heavy Alkaline Earth Organometallics

Because it readily undergoes direct metal insertion without the need for Rieke activation, it is the preferred starting material for synthesizing highly reactive trimethylsilylmethylcalcium and magnesium Grignard reagents used in advanced nucleophilic additions [2].

Precursor for Nonstabilized Azomethine Ylides

Leveraging its high reactivity in SN2 displacements, it is the reagent of choice for the N-alkylation of primary amides under mild conditions. This enables the one-pot generation of nonstabilized azomethine ylides for subsequent 1,3-dipolar cycloadditions to form complex heterocycles [3].

Photochemical Synthesis of Allylic Silanes

Due to its low carbon-iodine bond dissociation energy, it is highly suited for visible-light-induced, palladium-catalyzed Heck-type alkylations. It serves as an efficient radical source for the stereoselective synthesis of (E)-cinnamyltrimethylsilane derivatives from unactivated alkenes without exogenous photosensitizers [4].

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (97.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

4206-67-1

Wikipedia

(Iodomethyl)trimethylsilane

Dates

Last modified: 08-16-2023

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